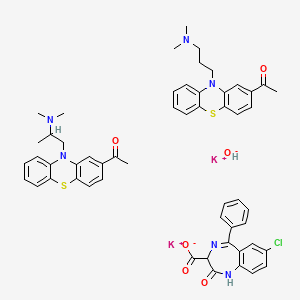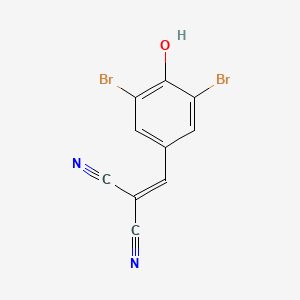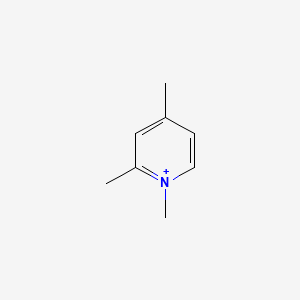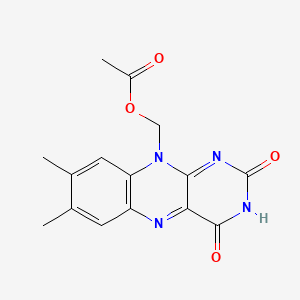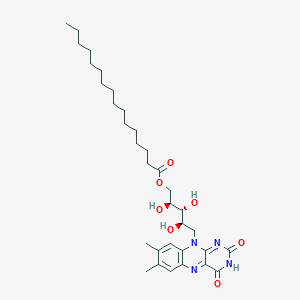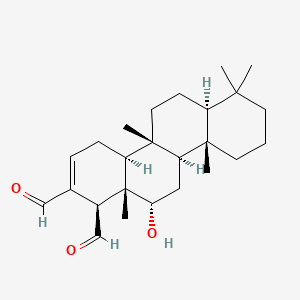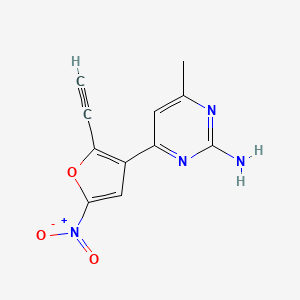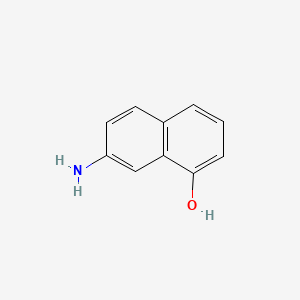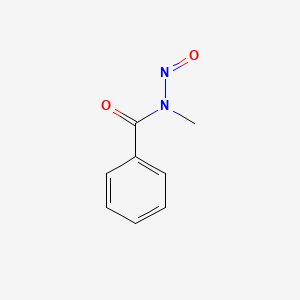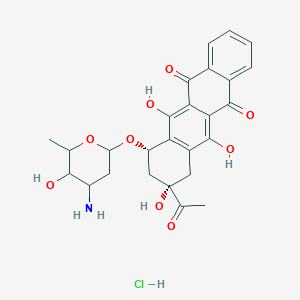![molecular formula C61H109N11O12 B1195506 N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide](/img/structure/B1195506.png)
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide is a peptaibol, a type of peptide antibiotic, produced by the fungus Trichoderma brevicompactum. It has garnered attention due to its significant insecticidal potential and unique structural properties. Peptaibols are known for their antimicrobial properties and are characterized by the presence of non-proteinogenic amino acids such as α-aminoisobutyric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide involves the fermentation of Trichoderma brevicompactum. The fungus is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The process includes several steps such as isolation, purification, and structural elucidation using spectroscopic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions are optimized to maximize yield, and advanced purification techniques are employed to ensure the purity of the final product. The use of recombinant Saccharomyces cerevisiae screening systems has also been explored to enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to create analogues for research purposes.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to maintain the integrity of the peptaibol structure.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered biological activities.
Applications De Recherche Scientifique
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide exerts its effects by disrupting the function of the ADP/ATP carrier protein in insects. This protein is responsible for transporting ATP from the mitochondrial matrix to the intermembrane spaces. By inhibiting this function, this compound effectively disrupts the energy metabolism of the target organism, leading to its death . Additionally, this compound has been shown to form pores in bacterial cell membranes, further contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide is unique among peptaibols due to its specific amino acid composition and structural features. Similar compounds include:
Trichoderin A: Another peptaibol with potent anti-tuberculosis activity.
Cyclosporin A: An immunosuppressive peptaibol with a different mode of action compared to this compound.
Trichogin: A class of lipopeptaibols known for their pore-forming ability in bacterial membranes.
Propriétés
Formule moléculaire |
C61H109N11O12 |
|---|---|
Poids moléculaire |
1188.6 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[1-[2-hydroxyethyl(methyl)amino]propan-2-ylamino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-4-methyl-1-[1-(2-methyldecanoyl)pyrrolidine-2-carbonyl]-6-(2-oxobutyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C61H109N11O12/c1-19-22-23-24-25-26-28-39(6)52(79)71-30-27-29-45(71)53(80)72-43(35-44(74)21-3)33-37(4)34-46(72)50(77)63-41(8)48(75)66-61(16,17)57(84)69-59(12,13)55(82)65-47(38(5)20-2)51(78)64-42(9)49(76)67-60(14,15)56(83)68-58(10,11)54(81)62-40(7)36-70(18)31-32-73/h37-43,45-47,73H,19-36H2,1-18H3,(H,62,81)(H,63,77)(H,64,78)(H,65,82)(H,66,75)(H,67,76)(H,68,83)(H,69,84) |
Clé InChI |
DAWXCYYFNBEVJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C(=O)N1CCCC1C(=O)N2C(CC(CC2C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)CN(C)CCO)C)CC(=O)CC |
Synonymes |
tricholides trichopolyn trichopolyn B trichopolyn I trichopolyns |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)
